molecular formula C2H5Cl B3334107 Chloro(~13~C_2_)ethane CAS No. 34189-76-9

Chloro(~13~C_2_)ethane

Cat. No.: B3334107
CAS No.: 34189-76-9
M. Wt: 66.5 g/mol
InChI Key: HRYZWHHZPQKTII-ZDOIIHCHSA-N
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Description

Chloro(~13~C_2_)ethane, also known as ethyl chloride, is a chemical compound with the formula CH3CH2Cl. It is a colorless, flammable gas or refrigerated liquid with a faintly sweet odor. This compound is commonly used in various fields, including medical, environmental, and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(~13~C_2_)ethane can be synthesized by reacting ethanol with hydrochloric acid. This reaction was first performed by Basil Valentine in 1440 . The reaction conditions typically involve heating ethanol with concentrated hydrochloric acid, which results in the formation of chloroethane and water.

Industrial Production Methods

In industrial settings, this compound is produced by the hydrochlorination of ethylene. This process involves the reaction of ethylene with hydrogen chloride gas in the presence of a catalyst, such as aluminum chloride, at elevated temperatures. The reaction is as follows:

C2H4+HClC2H5Cl\text{C}_2\text{H}_4 + \text{HCl} \rightarrow \text{C}_2\text{H}_5\text{Cl} C2​H4​+HCl→C2​H5​Cl

Chemical Reactions Analysis

Types of Reactions

Chloro(~13~C_2_)ethane undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by another nucleophile.

    Elimination Reactions: It can undergo dehydrohalogenation to form ethene.

    Oxidation and Reduction Reactions: It can be oxidized to form acetaldehyde or reduced to form ethane.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Dehydrohalogenation: Typically carried out using strong bases like potassium tert-butoxide in an alcoholic solvent.

    Oxidation: Performed using oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution: Ethanol, ethylamine, or other substituted ethane derivatives.

    Elimination: Ethene.

    Oxidation: Acetaldehyde.

    Reduction: Ethane.

Scientific Research Applications

Chloro(~13~C_2_)ethane is used in various scientific research applications:

Mechanism of Action

The mechanism of action of chloro(~13~C_2_)ethane involves its interaction with various molecular targets and pathways. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of a new compound. In elimination reactions, the removal of the chlorine atom and a hydrogen atom leads to the formation of a double bond, resulting in the formation of ethene. The specific pathways and molecular targets depend on the type of reaction and the reagents used .

Comparison with Similar Compounds

Chloro(~13~C_2_)ethane can be compared with other similar compounds, such as:

    Bromoethane (C~2~H~5~Br): Similar in structure but contains a bromine atom instead of chlorine. It undergoes similar reactions but with different reactivity.

    Fluoroethane (C~2~H~5~F): Contains a fluorine atom instead of chlorine. It is less reactive in nucleophilic substitution reactions due to the strong carbon-fluorine bond.

    Iodoethane (C~2~H~5~I): Contains an iodine atom instead of chlorine. It is more reactive in nucleophilic substitution reactions due to the weaker carbon-iodine bond.

This compound is unique due to its balanced reactivity and stability, making it a versatile compound in various chemical reactions and applications .

Properties

IUPAC Name

chloro(1,2-13C2)ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5Cl/c1-2-3/h2H2,1H3/i1+1,2+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYZWHHZPQKTII-ZDOIIHCHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH2]Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584358
Record name Chloro(~13~C_2_)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

66.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34189-76-9
Record name Chloro(~13~C_2_)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34189-76-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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